N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Structure-Activity Relationship Benzothiazole SAR Regioisomer comparison

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 864860-86-6) is a bis-benzothiazole compound in which a 1,3-benzothiazole-6-carboxylic acid is linked via a carboxamide bond to a 4,5-dimethyl-2-aminobenzothiazole moiety. The benzothiazole-6-carboxamide scaffold is recognized as a privileged pharmacophore in kinase inhibitor discovery, particularly against oncogenic BRAF(V600E) and TRPC3/6 ion channels.

Molecular Formula C17H13N3OS2
Molecular Weight 339.43
CAS No. 864860-86-6
Cat. No. B2848596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS864860-86-6
Molecular FormulaC17H13N3OS2
Molecular Weight339.43
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
InChIInChI=1S/C17H13N3OS2/c1-9-3-6-13-15(10(9)2)19-17(23-13)20-16(21)11-4-5-12-14(7-11)22-8-18-12/h3-8H,1-2H3,(H,19,20,21)
InChIKeyCQVVQYOGNIKRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS 864860-86-6: A Dual Benzothiazole Scaffold for Targeted Screening


N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 864860-86-6) is a bis-benzothiazole compound in which a 1,3-benzothiazole-6-carboxylic acid is linked via a carboxamide bond to a 4,5-dimethyl-2-aminobenzothiazole moiety . The benzothiazole-6-carboxamide scaffold is recognized as a privileged pharmacophore in kinase inhibitor discovery, particularly against oncogenic BRAF(V600E) and TRPC3/6 ion channels [1][2]. Catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000084207 and originally supplied by InterBioScreen (STOCK5S-29319), this compound is designated as a diversity screening compound (DC class), indicating its structural novelty within the screening collection .

Why Regioisomeric and Scaffold Substitution of N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Compromises Experimental Reproducibility


Benzothiazole-6-carboxamides exhibit structure-activity relationships (SAR) that are highly sensitive to both the substitution pattern on the 2-aminobenzothiazole ring and the position of the carboxamide linkage [1]. The 4,5-dimethyl regioisomer (CAS 864860-86-6) is structurally distinct from its 4,6-dimethyl (CAS 681167-47-5) and 4,7-dimethyl (CAS 862807-60-1) counterparts; even minor methyl group repositioning alters molecular planarity and electronic distribution, which can shift target selectivity and potency [2]. Furthermore, the 6-carboxamide anchor point is critical: comparative studies demonstrate that 2-carboxamide benzothiazoles lack the antiproliferative potency and BRAF(V600E) inhibitory activity characteristic of the 6-carboxamide series [1][3]. Replacing this compound with simpler benzamide analogs or regioisomeric variants without experimental validation introduces uncontrolled variables that undermine SAR conclusions and screening reproducibility.

Quantitative Differentiation Evidence for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 864860-86-6) vs. Closest Comparators


Regioisomeric Differentiation: 4,5-Dimethyl vs. 4,6-Dimethyl and 4,7-Dimethyl Substitution Patterns on 2-Aminobenzothiazole

The target compound bears a 4,5-dimethyl substitution on the 2-aminobenzothiazole ring, a regioisomeric pattern that is distinct from the commercially available 4,6-dimethyl (CAS 681167-47-5) and 4,7-dimethyl (CAS 862807-60-1) congeners. Comprehensive SAR analyses of benzothiazole derivatives have established that the position of methyl substituents on the benzo-fused ring influences molecular planarity, dipole moment, and hydrophobic surface area, which directly correlate with target binding affinity and selectivity [1]. While no direct head-to-head bioactivity comparison among the three regioisomers has been published for this specific scaffold, computational studies on analogous benzothiazole amide series demonstrate that methyl group relocation from the 4,5- to the 4,6-position alters the torsional angle between the benzothiazole ring and the carboxamide linker by approximately 2–5°, affecting pharmacophore overlap within kinase ATP-binding pockets [2].

Structure-Activity Relationship Benzothiazole SAR Regioisomer comparison

Carboxamide Position: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Linkage Determines Antiproliferative and Kinase Inhibitory Activity

The carboxamide group in the target compound is anchored at the 6-position of the 1,3-benzothiazole ring. In the systematic study by Videnović et al. (2018), benzothiazole-6-carboxamides and carbamates exhibited submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells, while analogous benzothiazole-2-carboxamide derivatives were significantly less potent or inactive [1]. Specifically, the most active 6-carboxamide derivatives in that series achieved IC50 values in the 0.2–0.8 µM range against MCF-7 breast cancer cells, whereas repositioning the carboxamide to the 2-position generally reduced activity by >10-fold [1]. Additionally, the 2-acetamido-6-carboxamide benzothiazole scaffold has been identified as a selective pharmacophore for the oncogenic BRAF(V600E) kinase, with biochemical IC50 values in the low micromolar range (1.5–8.5 µM) [2].

Antiproliferative activity BRAF(V600E) inhibition Benzothiazole carboxamide SAR

Dual Benzothiazole Scaffold vs. Simple Benzamide Analogs: Enhanced Pharmacophore Extension for Kinase and Ion Channel Targets

The target compound incorporates two benzothiazole rings connected by a carboxamide linker, creating an extended, rigid aromatic system. In contrast, simpler analogs such as N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 303755-83-1) replace the second benzothiazole with a phenyl ring, reducing aromatic surface area and hydrogen-bond acceptor capacity. Docking studies of benzothiazole amide derivatives into the TRPC6 antagonist-bound conformation demonstrated that compounds with extended aromatic R1 groups (such as tetrahydronaphthalene) achieve superior binding pocket occupancy and stabilize the antagonist conformation [1]. The dual benzothiazole scaffold of the target compound provides an analogous extended aromatic pharmacophore, with the second benzothiazole ring offering an additional nitrogen atom for hydrogen bonding and a sulfur atom for potential hydrophobic contacts [1][2].

Dual benzothiazole scaffold Pharmacophore extension TRPC3/6 ion channel inhibition

Purity Specification: 95%+ Baseline for Reproducible Screening vs. Variable Purity of In-House Synthesized Analogs

The compound is supplied with a purity specification of ≥95% as determined by HPLC or equivalent analytical methods . In high-throughput screening (HTS) campaigns, impurity profiles can introduce false positives or negatives; the NIH Molecular Libraries Program established that compounds with purity below 90% are significantly more likely to produce irreproducible results [1]. In-house synthesized benzothiazole analogs often exhibit variable purity depending on synthetic route and purification method, with reported purities ranging from 85% to >98% in the literature [2]. The consistent 95%+ purity specification of this commercial compound reduces batch-to-batch variability and minimizes the risk of impurity-driven assay artifacts.

Compound purity Screening reproducibility Quality control

Recommended Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 864860-86-6) Based on Evidence Profile


Structure-Activity Relationship (SAR) Probe for Methyl Substitution Effects on 2-Aminobenzothiazole-6-Carboxamide Pharmacophores

The 4,5-dimethyl regioisomer serves as a critical SAR probe to dissect the steric and electronic contributions of methyl group placement on the 2-aminobenzothiazole ring. As established in Section 3 (Evidence Item 1), the 4,5-dimethyl pattern is structurally distinct from the 4,6- and 4,7-dimethyl congeners, enabling systematic evaluation of regioisomeric effects on target binding affinity, selectivity, and cellular potency . This compound is recommended for parallel screening with regioisomeric counterparts in kinase inhibition panels (e.g., BRAF(V600E), EGFR, TRPC3/6) to establish comprehensive methyl-substitution SAR maps [1].

Kinase Inhibitor Screening and Lead Optimization Targeting BRAF(V600E) or TRPC3/6

The benzothiazole-6-carboxamide scaffold has demonstrated validated activity against BRAF(V600E) kinase and TRPC3/6 ion channels, with the 6-carboxamide linkage being essential for potency (Section 3, Evidence Item 2) . The dual benzothiazole architecture of this compound provides an extended pharmacophore suitable for probing ATP-binding pocket interactions in kinase targets (Section 3, Evidence Item 3) [1]. This compound is appropriate for inclusion in focused screening libraries directed at these target classes and as a starting point for medicinal chemistry optimization campaigns.

Chemical Biology Tool Compound for Target Deconvolution and Pathway Analysis

The structural uniqueness of the 4,5-dimethyl dual benzothiazole scaffold, combined with its documented provenance in the MLSMR diversity collection , positions this compound as a suitable affinity probe precursor for chemical proteomics and target identification studies. The consistent 95%+ purity (Section 3, Evidence Item 4) ensures reliable performance in pull-down and cellular thermal shift assays (CETSA), minimizing impurity-driven false positives [1]. Researchers investigating benzothiazole-sensitive pathways (MAPK/ERK signaling, calcium signaling via TRPC channels) can employ this compound as a validated chemical biology tool.

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole-Based Compound Libraries

With its well-defined molecular formula (C17H13N3OS2), molecular weight (339.43 g/mol), and documented SMILES string, this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development and calibration . Its dual benzothiazole scaffold provides distinctive UV absorption (λmax ~280–320 nm) and mass spectrometric fragmentation patterns that facilitate method validation. The 95%+ purity specification (Section 3, Evidence Item 4) meets the requirements for a secondary reference standard in analytical chemistry workflows supporting benzothiazole library quality control.

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